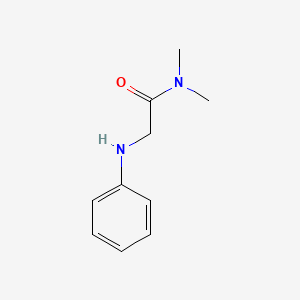

N,N-dimethyl-2-(phenylamino)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-anilino-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(2)10(13)8-11-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCBUWNEWJFXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162301 | |

| Record name | Acetamide, 2-anilino-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14307-89-2 | |

| Record name | Acetamide, 2-anilino-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014307892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-anilino-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, particularly FTIR, provides critical insights into the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of N,N-dimethyl-2-(phenylamino)acetamide is characterized by a series of absorption bands that confirm the presence of its key structural features. The analysis involves identifying vibrations associated with the N,N-dimethylamide group, the secondary phenylamino (B1219803) moiety, the methylene bridge, and the aromatic ring. While a specific experimental spectrum for this exact compound is not widely published, the expected absorption frequencies can be accurately predicted based on extensive data from analogous molecules like N,N-dimethylacetamide and N-substituted anilines ias.ac.inresearchgate.netchemicalbook.com. The spectrum is typically recorded in the 4000-400 cm⁻¹ range. Key regions of interest include the high-frequency region for N-H and C-H stretching, the carbonyl region, and the fingerprint region where complex bending and stretching vibrations occur.

Characteristic Absorption Bands for Amide and Phenylamino Moieties

The principal functional groups of this compound—the tertiary amide and the secondary phenylamino group—give rise to highly characteristic absorption bands in the IR spectrum.

The amide moiety is most prominently identified by its strong carbonyl (C=O) stretching vibration, often referred to as the Amide I band. For tertiary amides like N,N-dimethylacetamide, this band typically appears in the range of 1630-1690 cm⁻¹ nist.gov. The position of this band is sensitive to the molecular environment but is expected to be a strong, sharp peak.

The phenylamino moiety presents several characteristic bands:

N-H Stretch: A moderate to sharp absorption is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine N-H bond.

C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) typically appears in the 1250-1360 cm⁻¹ range.

Aromatic Vibrations: The phenyl group itself produces a series of bands. C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region. Additionally, strong C-H out-of-plane bending bands appear between 690 and 900 cm⁻¹, which can indicate the substitution pattern of the ring.

The following table summarizes the predicted characteristic FTIR absorption bands for this compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretching | Secondary Arylamine | 3300 - 3500 | Medium |

| Aromatic C-H Stretching | Phenyl Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretching | -CH₂- and -N(CH₃)₂ | 2850 - 2960 | Medium |

| Amide I (C=O Stretching) | Tertiary Amide | 1630 - 1690 | Strong |

| Aromatic C=C Stretching | Phenyl Ring | 1400 - 1600 | Medium |

| C-N Stretching (Aromatic) | Phenylamino | 1250 - 1360 | Medium |

| C-H Out-of-Plane Bending | Phenyl Ring | 690 - 900 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a complete structural assignment can be made.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring atoms. The predicted spectrum would show distinct signals for the N,N-dimethyl groups, the methylene protons, the amine proton, and the aromatic protons. Due to restricted rotation around the amide C-N bond at room temperature, the two N-methyl groups can be non-equivalent, potentially giving rise to two separate singlets researchgate.net.

The following table outlines the predicted ¹H NMR spectral data.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenyl Protons (Ar-H) | 6.7 - 7.3 | Multiplet | Protons on the aromatic ring. |

| Amine Proton (N-H) | ~4.0 - 5.0 | Broad Singlet | Chemical shift can be variable and may exchange with D₂O. |

| Methylene Protons (-CH₂-) | ~3.8 - 4.2 | Singlet/Doublet | May appear as a singlet, or as a doublet if coupled to the N-H proton. |

| N,N-Dimethyl Protons (-N(CH₃)₂) | ~2.9 - 3.1 | Singlet(s) | May show as one or two singlets due to restricted amide bond rotation. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., aliphatic, aromatic, carbonyl). For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the N-methyl carbons. The chemical shifts for carbons are reported relative to tetramethylsilane (TMS) libretexts.orglibretexts.org.

The predicted chemical shifts for the carbon skeleton are detailed in the table below.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 168 - 172 |

| Aromatic Carbon (ipso, C-N) | 145 - 150 |

| Aromatic Carbons (C-H) | 113 - 130 |

| Methylene Carbon (-CH₂-) | 50 - 60 |

| N,N-Dimethyl Carbons (-N(CH₃)₂) | 35 - 40 |

Advanced NMR Techniques (e.g., 2D NMR, MRS)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced NMR techniques are employed.

2D NMR Spectroscopy : Two-dimensional NMR experiments provide correlation data that establishes connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, for instance, showing a correlation between the N-H proton and the adjacent methylene (-CH₂-) protons, and confirming the coupling patterns within the aromatic ring sdsu.eduyoutube.com.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. This would definitively link the methylene proton signal to the methylene carbon signal and the aromatic proton signals to their respective carbon signals sdsu.eduyoutube.com.

Magnetic Resonance Spectroscopy (MRS) : MRS is a non-invasive technique primarily used in clinical and biomedical research to measure the concentrations of various metabolites in tissues chemicalbook.com. It is not a standard technique for the structural elucidation of a pure chemical compound like this compound, and its application for this purpose is not documented.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. Through ionization and subsequent analysis of fragment ions, detailed structural information can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. By determining the exact mass of the molecular ion, the molecular formula can be unequivocally established, distinguishing it from other compounds with the same nominal mass.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄N₂O |

| Calculated Exact Mass | 178.1106 g/mol |

| Observed Exact Mass [M+H]⁺ | Data not available in search results |

| Mass Accuracy (ppm) | Data not available in search results |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry couples the separation capabilities of LC with the detection power of MS. This technique is invaluable for analyzing the compound within complex mixtures and for obtaining fragmentation data that aids in structural confirmation. The retention time provides a characteristic identifier under specific chromatographic conditions, while the mass spectrum of the eluting peak confirms the molecular weight and can be used for fragmentation studies.

Table 2: Representative LC-MS Parameters and Findings for this compound

| Parameter | Description |

| Column | e.g., C18 reverse-phase |

| Mobile Phase | e.g., Gradient of water and acetonitrile with formic acid |

| Retention Time (RT) | Data not available in search results |

| Precursor Ion (m/z) | [M+H]⁺, expected around 179.118 |

| Major Fragment Ions (m/z) | Data not available in search results |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic structure of this compound by measuring its absorption of ultraviolet and visible light. The wavelengths of maximum absorbance (λmax) correspond to electronic transitions within the molecule, which are characteristic of its chromophores.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions. The phenyl ring and the amide group constitute the primary chromophores. The π → π* transitions, typically of high intensity, are associated with the aromatic system, while the n → π* transitions, which are generally weaker, involve the non-bonding electrons of the nitrogen and oxygen atoms in the amide group.

Table 3: Anticipated UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| Phenylamino group | π → π | Data not available | Data not available |

| Acetamide (B32628) group | n → π | Data not available | Data not available |

Applications in pKa Determination

UV-Vis spectroscopy is a powerful method for determining the pKa of a compound. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the protonated to deprotonated species can be determined. A plot of absorbance versus pH typically yields a sigmoidal curve, and the pKa corresponds to the pH at the inflection point. This is particularly useful for this compound, as the ionization of the phenylamino group will lead to shifts in the UV-Vis spectrum.

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is used to confirm the empirical formula and assess the purity of the synthesized this compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and oxygen should closely match the theoretical values calculated from the molecular formula.

Table 4: Elemental Composition of this compound

| Element | Symbol | Theoretical % | Found % |

| Carbon | C | 67.39% | Data not available |

| Hydrogen | H | 7.92% | Data not available |

| Nitrogen | N | 15.72% | Data not available |

| Oxygen | O | 8.97% | Data not available |

X-ray Crystallography and Single-Crystal Diffraction Studies

To date, comprehensive X-ray crystallography and single-crystal diffraction data for the specific compound this compound are not extensively available in publicly accessible research. While crystallographic studies have been conducted on structurally related N,N-dimethylamides and phenylacetamide derivatives, the precise solid-state structure of the title compound remains to be fully elucidated and published.

The following subsections outline the methodologies and the nature of the data that would be obtained from such studies, based on the analysis of analogous compounds.

Determination of Solid-State Molecular Conformation

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would allow for the accurate measurement of bond lengths, bond angles, and torsion angles of this compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1082.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.175 |

Note: The data in this table is hypothetical and serves as an example of what would be determined through single-crystal X-ray diffraction.

Analysis of Intermolecular Interactions in Crystal Lattices

The packing of molecules in a crystal is directed by a variety of intermolecular interactions. For this compound, the nature and geometry of these interactions would be revealed by crystallographic analysis. The primary interactions expected would involve hydrogen bonding and van der Waals forces.

The secondary amine (N-H) group is a potential hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of related amide-containing molecules. The phenyl ring can also participate in π-stacking interactions, further stabilizing the crystal lattice.

Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Geometry |

| Hydrogen Bonding | N-H | O=C | Formation of chains or dimers |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Parallel or offset stacking |

| C-H···O Interactions | C-H (aliphatic/aromatic) | O=C | Weak electrostatic interactions |

| van der Waals Forces | All atoms | All atoms | General attractive forces |

A detailed analysis of the crystal packing would quantify the distances and angles of these interactions, providing a comprehensive understanding of the supramolecular assembly of this compound in the solid state.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies focusing specifically on the compound “this compound” are not publicly available. Research detailing Density Functional Theory (DFT) calculations, molecular docking simulations, and conformational analysis for this exact molecule could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate, research-backed information for the specified outline sections:

Computational and Theoretical Chemistry Studies

Molecular Docking and Simulation Studies

Conformational Analysis in Simulated Environments

While computational studies have been conducted on analogous acetamide-containing compounds, the user's strict requirement to focus solely on "N,N-dimethyl-2-(phenylamino)acetamide" prevents the inclusion of data from related but distinct molecules. Without specific research on the target compound, providing the requested in-depth analysis, data tables, and detailed findings would be speculative and not adhere to the required standards of scientific accuracy.

Advanced Computational Methods

Conformational Searching and Energy Landscapes

No published studies were found that specifically detail the conformational searching or the potential energy landscapes of this compound. Such studies would typically involve systematic or stochastic searches of the molecule's conformational space to identify stable conformers and the energy barriers between them.

Molecular Dynamics Simulations for Conformational Stability

There is no available research detailing the use of molecular dynamics simulations to investigate the conformational stability of this compound in various environments. These simulations would provide insights into the dynamic behavior and flexibility of the molecule over time.

Acidity and Basicity Predictions: pKa Calculations and Protonation Site Analysis

No specific theoretical studies on the pKa values or protonation sites of this compound were identified. Such analyses would involve quantum chemical calculations to determine the most likely sites of protonation and to predict the dissociation constants in solution.

Chemical Reactivity and Transformation Studies

Oxidation Reactions of Acetamide (B32628) Derivatives

While specific oxidation studies on N,N-dimethyl-2-(phenylamino)acetamide are not extensively documented, the reactivity of related N,N-dimethylacetamide (DMAc) provides valuable insights. Oxidation of DMAc can lead to the formation of N-hydroxymethyl derivatives. For instance, treatment of DMAc with aqueous tert-butyl hydroperoxide can yield MeCONMe(CH₂OH) and MeCON(CH₂OH)₂. mdpi.com These reactions highlight the potential for oxidation at the N-methyl groups of the amide moiety.

Oxidative N-demethylation is another relevant reaction pathway observed in analogous compounds like N,N-dimethylaniline derivatives. This process can be influenced by the electronic properties of substituents on the aromatic ring. Furthermore, the oxidation of DMAc can be achieved by aging it under UV light, suggesting that photochemical conditions could also induce oxidative transformations in this compound. rsc.org

| Oxidizing Agent | Substrate | Resulting Product(s) | Reference |

| aq. t-BuOOH | N,N-dimethylacetamide | MeCONMe(CH₂OH) and MeCON(CH₂OH)₂ | mdpi.com |

| UV light | N,N-dimethylacetamide | Oxidized DMAc | rsc.org |

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings

The phenyl ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the outcome largely dependent on the reaction conditions and the nature of the substituents.

Electrophilic Aromatic Substitution: The (acetylmethyl)amino group (-NHCH₂CON(CH₃)₂) is generally considered an ortho-, para-directing and activating group due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring through resonance. This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.

Nucleophilic Aromatic Substitution (SNAr): In contrast, for nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups (such as a nitro group). nih.govresearchgate.net The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, some studies suggest that these reactions can also proceed through a concerted mechanism. nih.gov The efficiency of SNAr reactions can be influenced by factors such as the nature of the leaving group, the nucleophile, the solvent, and the presence of a base. tandfonline.com For instance, the combination of a weak base, aprotic solvents like DMSO, and good nucleophiles is often effective. tandfonline.com

Amide Bond Hydrolysis and Stability

Amide bonds are notably stable due to resonance stabilization, which imparts a partial double bond character to the C-N bond. nih.gov However, under certain conditions, such as in the presence of acid or base, they can undergo hydrolysis.

The hydrolysis of N-substituted amides, like this compound, can be sensitive to pH. Studies on model compounds like N-methylacetamide (NMA) have shown that the hydrolysis rate is pH-dependent, with increased rates at both low and high pH. psu.edu At near-neutral pH, the rate is largely insensitive to pH changes. psu.edu The hydrolysis of NMA in high-temperature water yields acetic acid and methylamine, and the reaction is reversible. psu.edu The mechanism can proceed via an SN2 pathway with water acting as the nucleophile. psu.edu

| Condition | Reactants | Products |

| Acidic | Acetamide, Dilute Acid (e.g., HCl) | Acetic acid, Ammonium ions |

| Alkaline | Acetamide, Sodium Hydroxide Solution | Sodium acetate, Ammonia gas |

This table illustrates general amide hydrolysis, which is applicable to this compound. libretexts.org

Reactions at the Amine Nitrogen and Alpha-Carbon

The secondary amine nitrogen and the adjacent alpha-carbon in this compound represent additional sites of reactivity.

Amine Nitrogen: The lone pair of electrons on the secondary amine nitrogen makes it nucleophilic. It can participate in reactions such as N-acetylation. researchgate.net Amines are known to react with a wide range of reagents, including oxidizing agents, alkylating agents, and carbonyl compounds. researchgate.net

Alpha-Carbon: The alpha-carbon, situated between the amine and the amide carbonyl group, can be susceptible to reactions depending on the conditions. For instance, in related N,N-dimethylacetamide, base-promoted C-alkylation with primary alcohols can occur, proceeding through the formation of an α,β-unsaturated amide intermediate. nih.gov

Protonation and Deprotonation Equilibria

The presence of both a secondary amine and an amide group in this compound allows for protonation and deprotonation equilibria. The secondary amine is the more basic site and will be preferentially protonated under acidic conditions. The pKa of the resulting conjugate acid is a measure of the amine's basicity.

Conversely, under strongly basic conditions, deprotonation could potentially occur at the secondary amine. The determination of whether a salt or a cocrystal has formed in reactions with acids can be challenging, and often requires techniques beyond X-ray diffraction to accurately locate proton positions. unito.it The pKa difference (ΔpKa) between the base (the amine) and the acid can be a useful, though not definitive, indicator of salt formation versus cocrystal formation. unito.it

Design and Synthesis of Derivatives and Analogues

Structural Modification Strategies at the Amide Nitrogen

The synthesis of N,N-disubstituted-2-(phenylamino)acetamide derivatives can be achieved through several established synthetic routes. A common method involves the reaction of a substituted phenylacetic acid or its corresponding acyl chloride with a secondary amine. For instance, the classical approach for synthesizing N,N-dimethyl-2-phenylacetamide, a related scaffold, begins with the conversion of phenylacetic acid to phenylacetyl chloride using a reagent like thionyl chloride. The subsequent amidation with dimethylamine yields the final product. This methodology can be adapted to introduce a wide array of substituents on the amide nitrogen by employing different secondary amines.

In a study focused on developing inhibitors of SLACK potassium channels, while the primary focus was not on the N,N-dimethyl moiety, the broader exploration of 2-amino-N-phenylacetamides highlighted that even minor structural changes could significantly impact activity, suggesting that modifications at the amide nitrogen would likely have a profound effect. mdpi.comnih.gov

| Modification Strategy | Example Reactants | Resulting Moiety |

| Alkylation | Phenylacetyl chloride, Diethylamine | N,N-diethyl |

| Arylation | Phenylacetyl chloride, Diphenylamine | N,N-diphenyl |

| Cyclization | Phenylacetyl chloride, Piperidine | N-piperidyl |

Variations on the Phenyl Ring Substitutions

The phenyl ring of N,N-dimethyl-2-(phenylamino)acetamide is a prime target for substitution to modulate the compound's lipophilicity, electronic character, and steric profile. A variety of substituents, including halogens, alkyl, alkoxy, and nitro groups, can be introduced at different positions on the ring.

The synthesis of these derivatives is often accomplished using the Schotten-Baumann reaction. ijper.org This involves reacting a substituted primary aromatic amine with chloroacetic acid in the presence of a base, followed by conversion to the acid chloride with thionyl chloride, and finally, reaction with another primary aromatic amine. ijper.org This multi-step process allows for the systematic introduction of a wide range of substituents on either phenyl ring. ijper.org

Research into N-phenyl-2-(phenylamino)acetamide derivatives as factor VIIa inhibitors has shown that electron-withdrawing groups on the benzene rings can enhance binding affinity and biological activity. ijper.org For example, compounds with chloro and nitro substitutions demonstrated significant anticoagulant properties. ijper.org In another study on SLACK potassium channel inhibitors, various substitutions on the phenyl ring of 2-aryloxy-N-(pyrimidin-5-yl)acetamide were explored. mdpi.com Analogs with 2-chloro, 4-chloro, and 4-trifluoromethyl groups showed improved potency, while methyl and methoxy substitutions did not. mdpi.com

| Substituent | Position | Observed Effect on Activity | Reference |

| Chloro | 4- | Improved potency | mdpi.com |

| Trifluoromethyl | 4- | Improved potency | mdpi.com |

| Methyl | 2-, 3-, 4- | No improvement in potency | mdpi.com |

| Methoxy | 2-, 3-, 4- | No improvement in potency | mdpi.com |

| Cyano | 2-, 4- | Improved potency | mdpi.com |

Incorporation of Heterocyclic Moieties (e.g., Imidazole, Thiazole)

Replacing the phenyl ring with heterocyclic moieties is a common strategy in medicinal chemistry to alter a compound's physicochemical properties, such as solubility and metabolic stability, and to introduce new potential binding interactions. Imidazole and thiazole are frequently used as bioisosteres for the phenyl group. ucl.ac.ukdrughunter.comwiley-vch.deprismbiolab.comchem-space.com

The synthesis of such analogs involves coupling the heterocyclic amine with a suitable acetamide (B32628) precursor. For instance, N-phenylacetamide derivatives containing a 4-arylthiazole moiety have been synthesized and evaluated for their antibacterial activities. mdpi.com The synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives has also been reported in the context of anticancer activity. nih.gov Furthermore, the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives has been accomplished through the Hantzsch reaction. researchgate.net

In a series of N-phenylacetamide derivatives, the introduction of a 4-arylthiazole group led to compounds with promising antibacterial and nematicidal activities. mdpi.com Specifically, a compound with a 4-fluorophenylthiazole moiety showed superior antibacterial activity compared to commercial standards. mdpi.com

| Heterocycle | Linkage | Synthetic Method |

| Thiazole | Attached to phenylamino (B1219803) group | Hantzsch reaction |

| Imidazole | Attached to phenylamino group | Not specified |

| Oxazole | Attached to phenylamino group | Not specified |

Stereochemical Considerations in Derivative Synthesis

The introduction of chiral centers into the this compound scaffold can lead to stereoisomers with potentially different biological activities and pharmacokinetic profiles. Stereochemical considerations are crucial when a substituent or modification introduces a stereocenter.

The synthesis of enantiomerically pure derivatives can be achieved through various asymmetric synthesis strategies. For example, the asymmetric reduction of a corresponding α-ketoamide using a chiral catalyst can produce α-hydroxy amides with high enantioselectivity. This approach has been demonstrated for the synthesis of (S)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide, a related compound, using a chiral ruthenium catalyst.

While the cited literature does not extensively cover the stereochemical synthesis of this compound derivatives specifically, the principles of asymmetric synthesis are broadly applicable. The synthesis of stereoisomers of imidobenzenesulfonylaziridines for antidepressant-like action highlights the importance of stereochemistry in closely related structures. nih.gov

Structure-Activity Relationship (SAR) Studies from a Chemical Design Perspective

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, guiding the rational design of more potent and selective analogs. ug.edu.gedrugdesign.orgeurekaselect.comnih.gov For derivatives of this compound, SAR studies have focused on elucidating the contributions of different structural features.

In the context of SLACK potassium channel inhibitors, SAR studies on 2-amino-N-phenylacetamides revealed that the scaffold is sensitive to structural modifications, with even minor changes leading to a loss of activity. nih.gov This suggests a well-defined binding pocket with specific steric and electronic requirements. nih.gov For instance, removal of a 2-fluoro group from a hit compound only slightly reduced activity, while other halogen substitutions were also tolerated with minor potency changes. mdpi.com However, more significant structural alterations were generally detrimental. nih.gov

Quantitative structure-activity relationship (QSAR) studies have also been employed to develop predictive models for the biological activity of related acetamide derivatives. semanticscholar.orgnih.govcrpsonline.comresearchgate.netnih.gov These models use molecular descriptors to correlate structural features with activity, aiding in the design of new compounds with potentially improved properties. semanticscholar.orgcrpsonline.comresearchgate.netnih.gov For example, 2D-QSAR modeling of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as influenza A virus inhibitors has been used to predict the anti-IAV responses of new compounds. semanticscholar.org

Pharmacophore modeling is another computational tool used in the design of these derivatives. dovepress.com It identifies the essential 3D arrangement of functional groups required for biological activity, providing a blueprint for the design of novel molecules. dovepress.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.